molecular formula C10H10BrFO2 B13931109 Ethyl 4-bromomethyl-2-fluorobenzoate

Ethyl 4-bromomethyl-2-fluorobenzoate

Cat. No.: B13931109
M. Wt: 261.09 g/mol
InChI Key: NRQCYKJVXIMMFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-bromomethyl-2-fluorobenzoate is an organic compound with the molecular formula C10H10BrFO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromomethyl group at the 4-position and a fluorine atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-bromomethyl-2-fluorobenzoate can be synthesized through several methods. One common approach involves the bromination of ethyl 2-fluorobenzoate followed by a Friedel-Crafts alkylation reaction. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like aluminum chloride (AlCl3) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and alkylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromomethyl-2-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF) at low temperatures.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium at room temperature.

Major Products Formed

    Nucleophilic Substitution: Substituted benzoates with various functional groups.

    Reduction: Ethyl 4-hydroxymethyl-2-fluorobenzoate.

    Oxidation: Ethyl 4-carboxy-2-fluorobenzoate.

Mechanism of Action

The mechanism by which ethyl 4-bromomethyl-2-fluorobenzoate exerts its effects depends on the specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition or modification of biological activity .

Comparison with Similar Compounds

Ethyl 4-bromomethyl-2-fluorobenzoate can be compared with other similar compounds such as:

Properties

Molecular Formula

C10H10BrFO2

Molecular Weight

261.09 g/mol

IUPAC Name

ethyl 4-(bromomethyl)-2-fluorobenzoate

InChI

InChI=1S/C10H10BrFO2/c1-2-14-10(13)8-4-3-7(6-11)5-9(8)12/h3-5H,2,6H2,1H3

InChI Key

NRQCYKJVXIMMFZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)CBr)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.